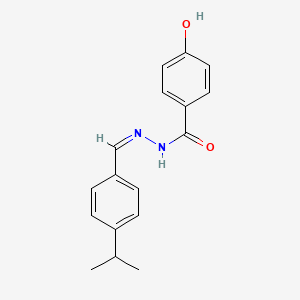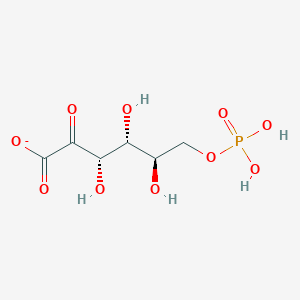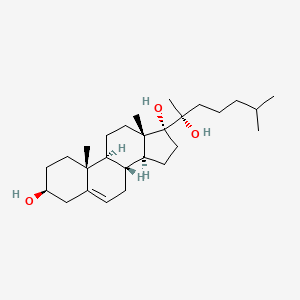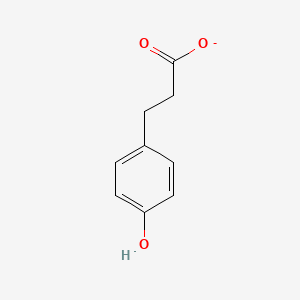
(R)-2-Hydroxy-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxy-4-methylpentanoate is the anion of (R)-2-hydroxy-4-methylpentanoic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy-4-methylvalerate. It derives from a valerate. It is a conjugate base of a (R)-2-hydroxy-4-methylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
Organoleptic Impact in Wine
The enantiomers of ethyl 2-hydroxy-4-methylpentanoate (ethyl dl-leucate) were studied in wines using chiral gas chromatography. This compound, especially the R form, was found predominantly in white wines, while both enantiomers were present in red wines. The study demonstrated that these enantiomers contribute to the perception of fruity aromas in wine, resulting in a synergistic effect on flavor. Specifically, R-ethyl 2-hydroxy-4-methylpentanoate and S-ethyl 2-hydroxy-4-methylpentanoate contribute to the aroma profile of blackberry fruit and fresh fruit in wines (Lytra, Tempère, de Revel, & Barbe, 2012).
Chemical Synthesis and Applications
(R)-2-Hydroxy-4-methylpentanoate has been utilized in various chemical synthesis processes. For instance, a stereoselective aldol reaction involving doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate produced (R)-3-hydroxy-4-methylpentanoic acid, which is significant for synthesizing complex organic compounds (Braun & Gräf, 2003).
Biological Fermentation Processes
The human pathogen Clostridium difficile uses (R)-2-hydroxy-4-methylpentanoate in its fermentation process of l-leucine, producing compounds like 3-methylbutanoate and 4-methylpentanoate. The research highlighted the role of ketyl radicals in this biochemical process, providing insights into the metabolic pathways of Clostridium difficile (Kim, Darley, Buckel, & Pierik, 2008).
Biobased Product Synthesis
(R)-2-Hydroxy-4-methylpentanoate is also significant in the development of biobased products. For example, research on the methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone with dimethylcarbonate yielded various acyclic biobased products, including 4-hydroxy-methylpentanoate. This study demonstrated the potential of using greener chemical technologies in continuous flow processes for biobased product synthesis (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Eigenschaften
Molekularformel |
C6H11O3- |
|---|---|
Molekulargewicht |
131.15 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t5-/m1/s1 |
InChI-Schlüssel |
LVRFTAZAXQPQHI-RXMQYKEDSA-M |
Isomerische SMILES |
CC(C)C[C@H](C(=O)[O-])O |
SMILES |
CC(C)CC(C(=O)[O-])O |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




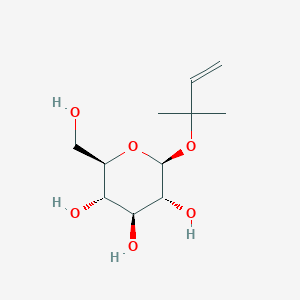
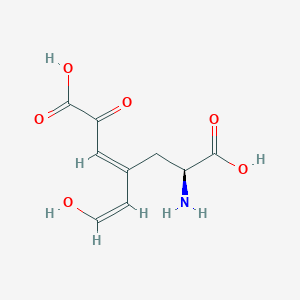
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
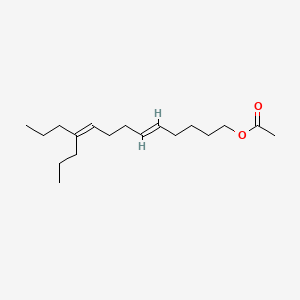
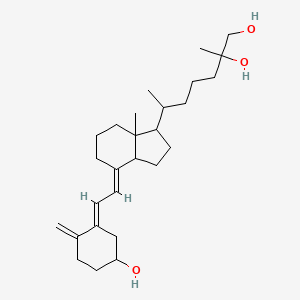
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
